7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Overview
Description
7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, condensation, and functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: Medically, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs.
Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include other pyrido[2,3-d]pyrimidines and fluorophenyl derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness: What sets 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrido[2,3-d]pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c20-14-3-1-12(2-4-14)16-13(5-6-26-7-9-27-10-8-26)11-15-17(21)24-19(22)25-18(15)23-16/h1-4,11H,5-10H2,(H4,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYHEBHYIFLNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)F)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134088 | |
Record name | 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201134088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-05-8 | |
Record name | 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861207-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201134088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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